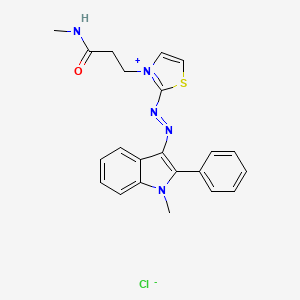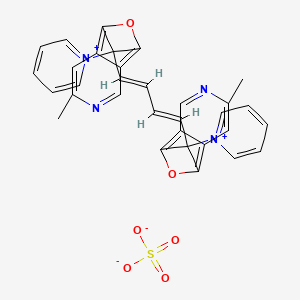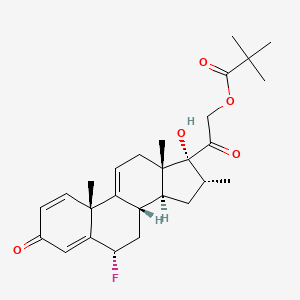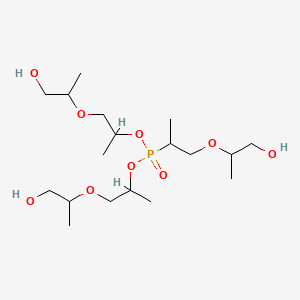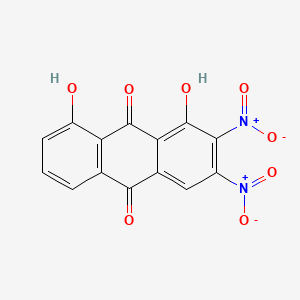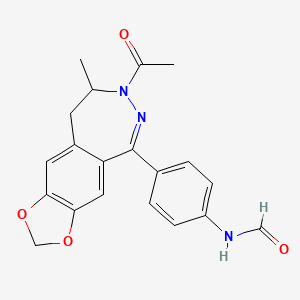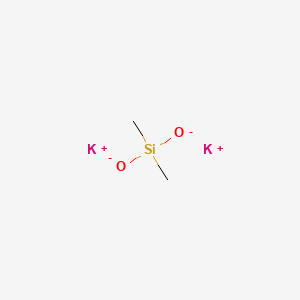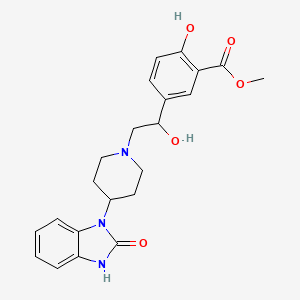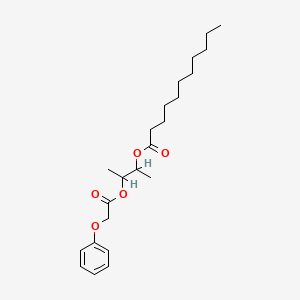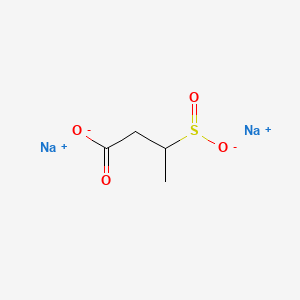
Disodium 3-sulfinobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 3-sulfinobutanoate is an organosulfur compound with the molecular formula C4H6O4S2Na2. It is a disodium salt of 3-sulfinobutanoic acid and is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disodium 3-sulfinobutanoate can be synthesized through the reaction of 3-sulfinobutanoic acid with sodium hydroxide. The reaction typically involves dissolving 3-sulfinobutanoic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the disodium salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where 3-sulfinobutanoic acid is reacted with sodium hydroxide under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Disodium 3-sulfinobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted organosulfur compounds
Applications De Recherche Scientifique
Disodium 3-sulfinobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of organosulfur compounds.
Biology: It is employed in studies related to enzyme inhibition and protein modification.
Mécanisme D'action
The mechanism of action of disodium 3-sulfinobutanoate involves its interaction with specific molecular targets, such as enzymes and proteins. It can act as an inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. The pathways involved often include the formation of covalent bonds with the target molecules, leading to the inhibition of enzymatic activity .
Comparaison Avec Des Composés Similaires
- Disodium 3,3’-Dithiobis(1-propanesulfonate)
- Disodium 3-succinyloxy-β-glycyrrhetinate
- Disodium 3,3,6,6-tetrahydroxy-1,2,4,5-tetraoxa-3,6-diboranuidacyclohexane
Comparison: Disodium 3-sulfinobutanoate is unique due to its specific sulfinic acid group, which imparts distinct reactivity compared to other similar compounds. For instance, disodium 3,3’-dithiobis(1-propanesulfonate) contains a disulfide linkage, making it more suitable for redox reactions, whereas this compound is more reactive in nucleophilic substitution and oxidation reactions .
Propriétés
Numéro CAS |
91837-30-8 |
|---|---|
Formule moléculaire |
C4H6Na2O4S |
Poids moléculaire |
196.13 g/mol |
Nom IUPAC |
disodium;3-sulfinatobutanoate |
InChI |
InChI=1S/C4H8O4S.2Na/c1-3(9(7)8)2-4(5)6;;/h3H,2H2,1H3,(H,5,6)(H,7,8);;/q;2*+1/p-2 |
Clé InChI |
GEWKKXFRIIVXQU-UHFFFAOYSA-L |
SMILES canonique |
CC(CC(=O)[O-])S(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


